molecular formula C13H15N5O2 B3843249 2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone

2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone

Cat. No. B3843249
M. Wt: 273.29 g/mol
InChI Key: AFLWZDLOGWBHJT-CXUHLZMHSA-N
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Description

2-Furaldehyde, also known as furfural, is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .


Synthesis Analysis

Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .


Molecular Structure Analysis

The molecular structure of furfural consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen, with an aldehyde functional group attached at the 2-position .


Chemical Reactions Analysis

Furfural can undergo a number of chemical reactions. For example, it can be hydrogenated to produce furfuryl alcohol . It can also undergo the Cannizzaro reaction to produce furoic acid, which is an important feedstock for organic synthesis .


Physical And Chemical Properties Analysis

Furfural is a colorless liquid with an almond-like odor . It has a density of 1.1601 g/mL at 20 °C , a melting point of -37 °C, and a boiling point of 162 °C . It is soluble in water, with a solubility of 83 g/L .

Safety and Hazards

Furfural is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin . It is also fatal if inhaled and can cause skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on furfural and related compounds could involve exploring more environmentally friendly processes for its production from biomass . Additionally, understanding the mechanisms of its toxicity could aid in the development of methods to mitigate its harmful effects .

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-11(20-5-1)9-16-17-12-8-13(15-10-14-12)18-3-6-19-7-4-18/h1-2,5,8-10H,3-4,6-7H2,(H,14,15,17)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWZDLOGWBHJT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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